An In-Depth Technical Guide to the Synthesis and Characterization of 4-(Azetidin-3-yl)-n,n-dimethylaniline
An In-Depth Technical Guide to the Synthesis and Characterization of 4-(Azetidin-3-yl)-n,n-dimethylaniline
This guide provides a comprehensive technical overview for the synthesis and characterization of 4-(Azetidin-3-yl)-n,n-dimethylaniline, a valuable building block for researchers, scientists, and drug development professionals. The unique structural motif of the azetidine ring, coupled with the electronically rich n,n-dimethylaniline moiety, makes this compound a compelling scaffold for exploring new chemical space in medicinal chemistry. This document offers a detailed synthetic pathway, including a robust experimental protocol, and a thorough guide to the characterization of the final compound.
Strategic Approach to Synthesis
The synthesis of 4-(Azetidin-3-yl)-n,n-dimethylaniline is most efficiently approached through a two-step sequence:
-
Reductive Amination: Formation of the C-N bond between the azetidine core and the aniline derivative.
-
Deprotection: Removal of the protecting group from the azetidine nitrogen to yield the final product.
This strategy was chosen for its directness and the mild conditions employed, which are conducive to high yield and purity. An alternative approach via a Suzuki-Miyaura coupling is also viable and will be discussed as a potential alternative.
DOT Script for Synthetic Workflow
Caption: Overall synthetic workflow for 4-(Azetidin-3-yl)-n,n-dimethylaniline.
Part 1: Synthesis
Step 1: Synthesis of tert-butyl 3-(4-(dimethylamino)phenyl)azetidine-1-carboxylate (N-Boc-protected Intermediate)
The key C-N bond formation is achieved through a reductive amination reaction between N-Boc-3-azetidinone and N,N-dimethylaniline. This method is highly efficient for forming secondary and tertiary amines from ketones and aldehydes. The use of a mild reducing agent like sodium triacetoxyborohydride is crucial as it selectively reduces the intermediate iminium ion without affecting the ketone starting material.
Experimental Protocol: Reductive Amination
| Reagent/Solvent | Molar Equiv. | MW ( g/mol ) | Amount |
| N-Boc-3-azetidinone | 1.0 | 171.19 | 1.0 g |
| N,N-dimethylaniline | 1.2 | 121.18 | 0.85 g |
| Sodium triacetoxyborohydride | 1.5 | 211.94 | 1.85 g |
| Dichloromethane (DCM) | - | - | 20 mL |
| Acetic Acid (glacial) | catalytic | 60.05 | ~0.1 mL |
Procedure:
-
To a solution of N-Boc-3-azetidinone (1.0 g, 5.84 mmol) in dichloromethane (20 mL) is added N,N-dimethylaniline (0.85 g, 7.01 mmol).
-
A catalytic amount of glacial acetic acid (~0.1 mL) is added to the mixture to facilitate the formation of the iminium ion.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
Sodium triacetoxyborohydride (1.85 g, 8.76 mmol) is added portion-wise over 15 minutes.
-
The reaction is stirred at room temperature for 12-18 hours and monitored by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 15 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the N-Boc-protected intermediate.
Step 2: Synthesis of 4-(Azetidin-3-yl)-n,n-dimethylaniline (Final Product)
The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group from the azetidine nitrogen. This is typically achieved under acidic conditions, with trifluoroacetic acid (TFA) being a common and effective reagent. The reaction is generally clean and high-yielding.[1][2]
Experimental Protocol: Boc Deprotection
| Reagent/Solvent | Molar Equiv. | MW ( g/mol ) | Amount |
| tert-butyl 3-(4-(dimethylamino)phenyl)azetidine-1-carboxylate | 1.0 | 276.38 (predicted) | 1.0 g |
| Dichloromethane (DCM) | - | - | 10 mL |
| Trifluoroacetic Acid (TFA) | 10 | 114.02 | ~2.8 mL |
Procedure:
-
The N-Boc-protected intermediate (1.0 g, 3.62 mmol, predicted) is dissolved in dichloromethane (10 mL).
-
Trifluoroacetic acid (2.8 mL, 36.2 mmol) is added dropwise to the solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the solvent and excess TFA are removed under reduced pressure.
-
The residue is dissolved in a small amount of dichloromethane and a saturated aqueous solution of sodium bicarbonate is added to neutralize the excess acid.
-
The aqueous layer is extracted with dichloromethane (3 x 15 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product.
Alternative Synthetic Route: Suzuki-Miyaura Coupling
An alternative and equally viable approach to the N-Boc-protected intermediate is the Suzuki-Miyaura cross-coupling reaction. This would involve the coupling of a protected 3-haloazetidine, such as N-Boc-3-bromoazetidine, with (4-(dimethylamino)phenyl)boronic acid. This palladium-catalyzed reaction is a powerful tool for forming C-C bonds between sp² and sp³ hybridized carbons.[3]
DOT Script for Alternative Synthetic Route
Caption: Alternative synthesis via Suzuki-Miyaura coupling.
Part 2: Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 4-(Azetidin-3-yl)-n,n-dimethylaniline. The following are the expected analytical data based on the proposed structure and data from analogous compounds.[4][5][6]
Predicted Spectroscopic Data for tert-butyl 3-(4-(dimethylamino)phenyl)azetidine-1-carboxylate
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.20-7.10 (m, 2H, Ar-H)
-
δ 6.75-6.65 (m, 2H, Ar-H)
-
δ 4.25-4.15 (m, 2H, azetidine-CH₂)
-
δ 3.90-3.80 (m, 2H, azetidine-CH₂)
-
δ 3.60-3.50 (m, 1H, azetidine-CH)
-
δ 2.95 (s, 6H, N(CH₃)₂)
-
δ 1.45 (s, 9H, C(CH₃)₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 156.0 (C=O, Boc)
-
δ 149.5 (Ar-C)
-
δ 128.0 (Ar-CH)
-
δ 127.5 (Ar-C)
-
δ 112.5 (Ar-CH)
-
δ 80.0 (C(CH₃)₃)
-
δ 58.0 (azetidine-CH₂)
-
δ 40.5 (N(CH₃)₂)
-
δ 35.0 (azetidine-CH)
-
δ 28.5 (C(CH₃)₃)
-
-
Mass Spectrometry (ESI-MS):
-
m/z calculated for C₁₆H₂₄N₂O₂ [M+H]⁺: 277.19 (predicted)
-
Predicted Spectroscopic Data for 4-(Azetidin-3-yl)-n,n-dimethylaniline
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.25-7.15 (m, 2H, Ar-H)
-
δ 6.80-6.70 (m, 2H, Ar-H)
-
δ 3.90-3.80 (m, 2H, azetidine-CH₂)
-
δ 3.60-3.50 (m, 2H, azetidine-CH₂)
-
δ 3.40-3.30 (m, 1H, azetidine-CH)
-
δ 2.95 (s, 6H, N(CH₃)₂)
-
A broad singlet for the azetidine N-H may be observed, its chemical shift being dependent on concentration and solvent.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 149.8 (Ar-C)
-
δ 129.0 (Ar-C)
-
δ 128.5 (Ar-CH)
-
δ 113.0 (Ar-CH)
-
δ 52.0 (azetidine-CH₂)
-
δ 40.8 (N(CH₃)₂)
-
δ 38.0 (azetidine-CH)
-
-
Mass Spectrometry (ESI-MS):
-
m/z calculated for C₁₁H₁₆N₂ [M+H]⁺: 177.14 (predicted)
-
Purity Assessment by HPLC
High-performance liquid chromatography (HPLC) is a critical tool for assessing the purity of the final compound. A reverse-phase method would be suitable for this analysis.
Illustrative HPLC Method:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
DOT Script for Characterization Workflow
Caption: Workflow for the characterization of 4-(Azetidin-3-yl)-n,n-dimethylaniline.
Conclusion
This technical guide outlines a robust and efficient pathway for the synthesis and characterization of 4-(Azetidin-3-yl)-n,n-dimethylaniline. The described reductive amination and subsequent deprotection offer a reliable method for obtaining this valuable research chemical. The provided characterization data, while predicted based on analogous structures, serves as a strong guideline for researchers to verify their synthetic outcomes. The unique structural features of this compound present exciting opportunities for its application in the design and discovery of novel chemical entities with potential therapeutic applications.
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